Boc-asp-ochex dcha

Vue d'ensemble

Description

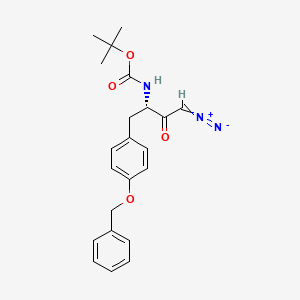

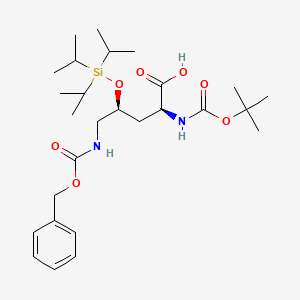

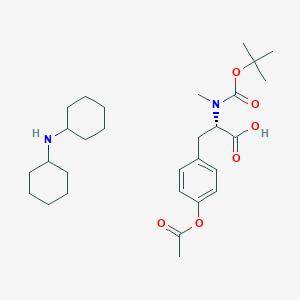

“Boc-asp-ochex dcha” is a chemical compound with the molecular formula C27H48N2O6 . It is used in research and development .

Synthesis Analysis

The synthesis of “Boc-asp-ochex dcha” involves solid-phase peptide synthesis (SPPS), a method where the peptide intermediates remain attached to the resin . This method is not universally suitable for identifying all the varied problems that may occur during SPPS . Solid-phase sequencing (Edman degradation) of peptide resins is a powerful technique that determines the sequence of the peptide being assembled, and measures the acylation efficiencies achieved in each synthetic cycle .Molecular Structure Analysis

The molecular structure of “Boc-asp-ochex dcha” can be found in various databases such as PubChem , Chemsrc , and ChemicalBook .Physical And Chemical Properties Analysis

“Boc-asp-ochex dcha” has physical and chemical properties that can be found in databases such as PubChem , Chemsrc , and ChemicalBook . These include its molecular weight, density, melting point, and boiling point .Applications De Recherche Scientifique

Boc-Asp(OcHex) has been used in the solid phase peptide synthesis to minimize aspartimide formation and α,β-rearrangement in aspartyl peptides during acidic and basic treatments (Tam et al., 1980).

Tetrapeptide derivatives containing Boc-Asp(OcHex) have been employed in the preparation of molecularly imprinted polymeric membranes for chiral recognition and enantioselective permeation of amino acids (Yoshikawa & Izumi, 2003); (Yoshikawa et al., 1997).

It has been used in synthesizing peptide derivatives for constructing sequences corresponding to human epidermal growth factor (h-EGF) (Shin et al., 1992).

Boc-Asp(OcHex) has been utilized in the development of alternative molecularly imprinted polymeric membranes for optical resolution of amino acids (Yoshikawa et al., 1996).

The derivative has found applications in the synthesis of protected peptide fragments, demonstrating its stability under certain chemical conditions and its utility in the assembly of cyclic lactam peptides (Mezö et al., 1998).

In a study for the preparation of polypeptides based on the minimum-protection strategy, Boc-Asp(OcHex) was used in the synthesis of bovine pancreatic trypsin inhibitor (BPTI), demonstrating its effectiveness in solid-phase peptide synthesis (Aimoto et al., 1989).

Safety And Hazards

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6.C12H23N/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAPOQKXUJIYAF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asp-ochex dcha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)